Urol (pharmaceutical)

Description

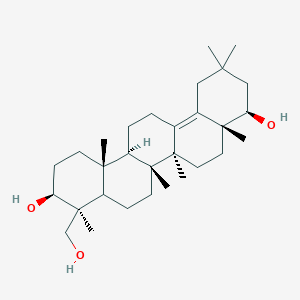

Structure

2D Structure

3D Structure

Properties

CAS No. |

97503-03-2 |

|---|---|

Molecular Formula |

C30H50O3 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(3S,4S,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,9-diol |

InChI |

InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h21-24,31-33H,8-18H2,1-7H3/t21?,22-,23+,24-,26-,27+,28-,29-,30-/m1/s1 |

InChI Key |

FAQHDLWADGCEMS-PLKKNJIASA-N |

SMILES |

CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)O)(C)C)C)(C)CO)O |

Canonical SMILES |

CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C |

Synonyms |

Urol (pharmaceutical) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Urol Pharmaceutical

Green Chemistry Principles in Pharmaceutical Production

While it is not possible to detail the application of green chemistry to a specific compound named "Urol," the principles of green chemistry are broadly applied in modern pharmaceutical manufacturing to reduce environmental impact. mdpi.comexpresspharma.in These principles, developed by Paul Anastas and John Warner, provide a framework for creating safer, more efficient, and more sustainable chemical processes. mdpi.comorganic-chemistry.org

Key green chemistry approaches relevant to pharmaceutical synthesis include:

Use of Greener Solvents: Pharmaceutical industries are increasingly using environmentally friendly solvents like water, ethanol, and glycerol, which are derived from renewable resources, to replace hazardous organic solvents. mdpi.com Water is a particularly advantageous solvent as it is non-flammable, non-toxic, and readily available. mdpi.com

Biocatalysis: This involves using enzymes or whole cells to catalyze chemical reactions. mdpi.com Biocatalysis offers high selectivity, operates under mild conditions, and uses green reaction media like water, which reduces waste and energy consumption. mdpi.com

Continuous Flow Chemistry: This technique uses small, continuous-flow reactors instead of large batches, leading to shorter reaction times, higher yields, and less waste. mdpi.comexpresspharma.in It also allows for easier integration of other green technologies like microwave irradiation and photochemistry. mdpi.com

Renewable Feedstocks: Utilizing renewable raw materials instead of depletable petrochemicals is a core principle of green chemistry. organic-chemistry.org

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. organic-chemistry.org

The following table summarizes some green chemistry approaches and their benefits in pharmaceutical synthesis:

| Green Chemistry Approach | Principle(s) Addressed | Benefits in Pharmaceutical Manufacturing |

| Biocatalysis | Use of Catalysis, Use of Renewable Feedstocks, Design for Energy Efficiency | High selectivity and specificity, mild reaction conditions (lower energy), reduced use of protecting groups, biodegradable catalysts (enzymes). mdpi.com |

| Continuous Flow Chemistry | Safer Chemistry, Design for Energy Efficiency, Real-time Analysis for Pollution Prevention | Improved heat and mass transfer, enhanced safety with hazardous reactions, easier scalability, reduced waste generation, potential for automation. mdpi.comexpresspharma.in |

| Use of Green Solvents (e.g., water, supercritical CO2, ionic liquids) | Safer Solvents and Auxiliaries | Reduced toxicity and environmental impact, improved safety (non-flammable), potential for easier product separation and solvent recycling. mdpi.com |

| Microwave-Assisted Synthesis | Design for Energy Efficiency | Rapid heating, shorter reaction times, increased yields, and often cleaner reactions with fewer byproducts. mdpi.com |

| Mechanochemistry (Ball Milling) | Safer Solvents and Auxiliaries, Design for Energy Efficiency | Solvent-free or reduced solvent reactions, can lead to different reaction pathways and products, energy-efficient. mdpi.com |

These principles and techniques are at the forefront of efforts to make pharmaceutical manufacturing more sustainable. accscience.comrsc.org

Molecular and Cellular Pharmacodynamics of Urol Pharmaceutical

Identification and Characterization of Putative Molecular Targets

Urolithins exert their biological effects by interacting with a variety of molecular targets, including receptors and enzymes. These interactions have been characterized through various in vitro and in silico studies.

Receptor Binding Studies and Affinities

Urolithins have been identified as ligands for several physiological receptors, demonstrating binding affinities that suggest a potential for in vivo activity.

Estrogen Receptors (ER): Urolithin A (UA) and Urolithin B (UB) have been shown to act as selective estrogen receptor modulators (SERMs). Competitive binding assays revealed that both urolithins have an affinity for both ERα and ERβ. frontiersin.orgcsic.es UA binds more effectively than UB, with a slightly higher affinity for ERα over ERβ. frontiersin.org These interactions suggest that urolithins can elicit estrogenic or antiestrogenic effects depending on the cellular context. frontiersin.orgnih.gov

Aryl Hydrocarbon Receptor (AHR): Urolithin A has been identified as a direct antagonist of the human Aryl Hydrocarbon Receptor. mdpi.com Competitive ligand binding assays demonstrated that UA can directly bind to the AHR with a relatively high affinity, positioning it as a diet-derived, human-specific AHR ligand. mdpi.com

| Compound | Receptor | Binding Affinity (IC50) | Notes |

|---|---|---|---|

| Urolithin A | Estrogen Receptor α (ERα) | 0.40 µM | Higher affinity for ERα compared to ERβ. frontiersin.org |

| Urolithin A | Estrogen Receptor β (ERβ) | 0.75 µM | frontiersin.org |

| Urolithin A | Aryl Hydrocarbon Receptor (AHR) | IC50 in the range of 10-8 M | Acts as a direct AHR antagonist. mdpi.com |

| Urolithin B | Estrogen Receptor α (ERα) | Lower than Urolithin A | frontiersin.org |

| Urolithin B | Estrogen Receptor β (ERβ) | Lower than Urolithin A | frontiersin.org |

Enzyme Inhibition or Activation Kinetics

Urolithins have been shown to modulate the activity of several key enzymes involved in various physiological and pathological processes.

Tyrosinase: Certain urolithin derivatives are potent competitive inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis. mdpi.com For instance, one derivative (1h) exhibited an IC₅₀ value of 4.14 µM, making it significantly more potent than the well-known inhibitor, kojic acid. mdpi.com

Monoamine Oxidase A (MAO-A): Urolithin B is a selective inhibitor of human recombinant MAO-A, with an IC₅₀ value of 0.88 µM, displaying a mixed mode of inhibition. nih.gov In contrast, all tested urolithins showed weak inhibition of the MAO-B enzyme. nih.gov

Matrix Metalloproteinase-9 (MMP-9): Urolithin A and Urolithin B inhibit the catalytic activity of human recombinant MMP-9. brieflands.com Urolithin B was found to be the most potent inhibitor with an IC₅₀ of 13.17 µM, followed by Ellagic Acid (17.14 µM) and Urolithin A (33.29 µM). brieflands.com Kinetic studies revealed a mixed type of inhibition for the urolithins. brieflands.com

α-Glucosidase: Urolithin A exhibits reversible, uncompetitive inhibitory activity against α-glucosidase with an IC₅₀ value of 28.03 µM. researchgate.net This suggests a potential role in managing postprandial hyperglycemia.

Cyclooxygenase-2 (COX-2): In silico studies have shown that Urolithin A has a strong binding affinity for COX-2, an enzyme central to inflammation. nih.gov This was validated by in vitro assays where Urolithin A demonstrated anti-inflammatory effects with an IC₅₀ value of 44.04 µg/mL. nih.gov

Xanthine Dehydrogenase (XDH): Urolithins have shown inhibitory effects on XDH, with reactivity decreasing in the order of Urolithin C > Urolithin B > Urolithin D > Urolithin A. researchgate.net

| Compound | Enzyme | IC50 Value | Inhibition Type |

|---|---|---|---|

| Urolithin Derivative (1h) | Mushroom Tyrosinase | 4.14 µM | Competitive mdpi.com |

| Urolithin B | Monoamine Oxidase A (MAO-A) | 0.88 µM | Mixed nih.gov |

| Urolithin B | Matrix Metalloproteinase-9 (MMP-9) | 13.17 µM | Mixed (Non-competitive-uncompetitive) brieflands.com |

| Urolithin A | Matrix Metalloproteinase-9 (MMP-9) | 33.29 µM | Mixed (Non-competitive-uncompetitive) brieflands.com |

| Urolithin A | α-Glucosidase | 28.03 µM | Uncompetitive researchgate.net |

| Urolithin A | Cyclooxygenase-2 (COX-2) | 44.04 µg/mL | Not specified nih.gov |

Protein-Ligand Interaction Profiling

Molecular docking and other computational studies have provided insights into the specific interactions between urolithins and their protein targets.

Nuclear Factor-kappa B (NF-κB): Molecular docking studies indicate that Urolithin A and Urolithin B can bind to the active site of the NF-κB protein. scispace.com This interaction is predicted to inhibit NF-κB activity, which is a key regulator of inflammation. scispace.com The binding is characterized by hydrophobic interactions with amino acid residues such as Arg246. scispace.com

Hepatocyte Growth Factor Receptor (MET): Urolithins A and B show favorable interactions within the active site of the MET receptor, a key target in gastric adenocarcinoma. nih.gov Molecular dynamics simulations confirm the conformational flexibility and binding stability of the Urolithin A-MET complex. nih.gov

Serum Albumins (HSA and BSA): Urolithins bind to human serum albumin (HSA) and bovine serum albumin (BSA), primarily at the Sudlow I site. mdpi.comresearchgate.net This binding is spontaneous and driven by hydrogen bonds and van der Waals forces. researchgate.net Glucuronidated forms of urolithins bind with a lower affinity compared to their free forms. mdpi.com

IAPP (Amylin): Docking simulations predict that Urolithins A and B have a high binding affinity for islet amyloid polypeptide (IAPP), a protein implicated in type 2 diabetes. frontiersin.org The interactions involve π-stacking, hydrophobic interactions, and hydrogen bonds. nih.gov

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Urolithin A | COX-2 | -7.97 | TYR355, PHE518, ILE517, GLN192 nih.govsemanticscholar.org |

| Urolithin A | Human p38 MAP Kinase (4DLI) | -10.1 | SER252, LYS249, ASP294 nih.gov |

| Urolithin A | Acetylcholinesterase | -9.7 | Van der Waals and π interactions nih.gov |

| Urolithin A | MET Receptor | Favorable | Active site binding nih.gov |

| Urolithin B | NF-κB | Favorable | Arg246 (hydrophobic interaction) scispace.com |

Investigation of Intracellular Signaling Pathways Modulated by Urol (Pharmaceutical)

Urolithins have been shown to modulate a wide array of intracellular signaling pathways that are crucial for cellular processes such as growth, proliferation, inflammation, and survival.

Downstream Signaling Cascade Activation/Inhibition

Urolithins can either activate or inhibit signaling cascades, leading to a variety of cellular responses.

PI3K/AKT/mTOR Pathway: Urolithin A is a notable inhibitor of the PI3K/AKT/mTOR signaling pathway. nih.govaacrjournals.orgnih.gov In pancreatic cancer cells, Urolithin A blocks the phosphorylation of AKT and the downstream effector p70S6K. nih.govaacrjournals.orgnih.gov This inhibition leads to suppressed cell proliferation and induction of apoptosis. nih.govaacrjournals.org Conversely, in some contexts like cardiomyocyte protection, urolithins may activate the PI3K/Akt pathway. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

MAPK Pathways (ERK, JNK, p38): Urolithins modulate the three main classes of mitogen-activated protein kinases (MAPKs). Urolithin B has been shown to decrease the phosphorylation of ERK, p38, and AKT. openmedicinalchemistryjournal.comnih.gov In human colonic fibroblasts, Urolithin A and B caused a slight inhibition of p38 MAPK activation. cambridge.org Urolithin A can also activate JNK and p38 MAPK signaling pathways to promote apoptosis in cancer cells. mdpi.comnih.gov

NF-κB Signaling: Urolithins A and B are effective inhibitors of the NF-κB signaling pathway. openmedicinalchemistryjournal.comcambridge.org They act by preventing the nuclear translocation of the p65 subunit, which in turn inhibits the expression of downstream pro-inflammatory genes like COX-2, IL-6, and TNF-α. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comcambridge.org

Wnt/β-catenin Pathway: Urolithin A has been found to modulate the Wnt/β-catenin pathway, which is critical in cancer cell survival and proliferation. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

cGAS-STING Pathway: Urolithin A has a significant effect on the cGAS-STING innate immune pathway. nih.gov It enhances the expression of STING and promotes the activation of the pathway, which is involved in responses to infection, inflammation, and tumor immunosurveillance. nih.govbiorxiv.org

Second Messenger System Modulation

The modulation of the signaling pathways mentioned above inherently involves the regulation of second messenger systems. Second messengers are intracellular molecules that relay signals from cell-surface receptors to effector proteins.

Cyclic GMP-AMP (cGMP): The activation of the cGAS-STING pathway by Urolithin A involves the production of the second messenger cyclic guanosine (B1672433) monophosphate–adenosine monophosphate (cGMP). biorxiv.org cGAS binds to cytosolic DNA, leading to the synthesis of cGMP, which then binds to and activates STING, initiating downstream signaling. biorxiv.org

Phosphoinositides (e.g., PIP3): The PI3K/AKT pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to form the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Urolithin A's inhibition of this pathway suggests a downstream modulation of signals originating from PIP3.

Calcium (Ca²⁺): While direct modulation of calcium as a second messenger by urolithins is not extensively detailed in the provided context, many of the pathways they influence, such as those activated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases, are known to involve calcium signaling. For instance, the activation of Phospholipase C (PLC) by certain receptors leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium. Given the broad range of pathways affected by urolithins, indirect effects on calcium homeostasis are plausible.

Cellular Uptake and Subcellular Localization Mechanisms of Urolithins

Urolithins, being lipophilic in nature, can be absorbed by intestinal epithelial cells and subsequently enter the circulatory system. frontiersin.org Their distribution in the body is significantly influenced by protein transporters, which may facilitate their uptake into target tissues. frontiersin.org Once inside a cell, urolithins can undergo further metabolic processes. nih.gov For instance, in the liver, Urolithin A is converted into its mercaptan and sulfate (B86663) forms. nih.gov

Studies using human liver cancer (HepG2) cells have shown that Urolithin A and Urolithin B are effective in promoting the uptake of low-density lipoprotein (LDL). archivesofmedicalscience.com This process appears to be dose-dependent, with optimal uptake observed after 24 hours of treatment. archivesofmedicalscience.com The mechanism for this increased LDL uptake is thought to be mediated primarily through the suppression of PCSK9 expression, a protein that targets LDL receptors for degradation, rather than by directly inducing the expression of the LDL receptor gene. archivesofmedicalscience.com

Regarding subcellular localization, research has pointed to the mitochondria as a key site of action for Urolithin A. nih.govgethealthspan.com It is known to induce mitophagy, the selective degradation of damaged mitochondria, thereby playing a crucial role in mitochondrial quality control. nih.govgethealthspan.com This process is vital for maintaining cellular energy homeostasis. nih.gov Urolithin A activates pathways that lead to the removal of dysfunctional mitochondria, such as the PINK1/Parkin signaling pathway. nih.gov Furthermore, its ability to modulate mitochondrial function is linked to the activation of SIRT1 and SIRT3, enzymes that are involved in cellular energy metabolism. mdpi.com

Gene Expression and Proteomic Profiling in Response to Urolithin Exposure

Exposure to urolithins, particularly Urolithin A, has been shown to significantly alter gene and protein expression profiles in various cell types, impacting pathways related to metabolism, inflammation, and cellular health.

In human muscle tissue, Urolithin A supplementation has been found to increase the expression of genes associated with mitophagy (the clearing of damaged mitochondria), mitochondrial biogenesis, and fatty acid oxidation. alzdiscovery.org Specifically, it can enhance the expression and activation of PGC-1α, a key regulator of mitochondrial biogenesis, through a cascade involving SIRT3, LKB1, and AMPK. nih.gov Proteomic analysis has also shown that Urolithin A can reduce levels of acylcarnitines, which is indicative of improved fatty acid oxidation efficiency. frontiersin.orgalzdiscovery.org

In the context of cancer cells, urolithins have been observed to modulate the expression of genes and proteins involved in cell cycle regulation and apoptosis. For example, Urolithin A can increase the levels of cell cycle inhibitory proteins like p21 and p27 and increase the Bax/Bcl-2 ratio, which promotes programmed cell death. nih.gov In colon cancer cells, Urolithin A has been shown to inhibit cell proliferation and block the cell cycle. nih.gov Proteomic studies in leukemic cells revealed that Urolithin A and B treatment leads to an accumulation of fatty acids, a marker for cells undergoing apoptosis. nih.gov

Furthermore, Urolithin A has demonstrated effects on gene expression related to inflammation and cellular stress. It can activate the Nrf2 antioxidant pathway, leading to the upregulation of antioxidant enzymes. nih.gov In colon cancer cells, it has been found to downregulate the levels of prostaglandin-E2 (PGE2), a key inflammatory mediator. csic.es

| Gene/Protein | Cell/Tissue Type | Effect of Urolithin A | Associated Pathway | Reference |

|---|---|---|---|---|

| PPARγ | General | Increased expression | Fatty acid oxidation, insulin (B600854) sensitivity | nih.gov |

| PGC-1α | Muscle | Enhanced expression and activation | Mitochondrial biogenesis | nih.gov |

| p21, p27 | General | Increased levels | Cell cycle inhibition | nih.gov |

| Bax/Bcl-2 ratio | General | Increased ratio | Apoptosis | nih.gov |

| Nrf2 | General | Activation | Antioxidant response | nih.gov |

| PCSK9 | HepG2 (Liver Cancer) Cells | Suppressed expression | LDL metabolism | archivesofmedicalscience.com |

| VEGFA, CDH5 | Murine Skeletal Muscle | Upregulation | Angiogenesis | nih.gov |

| TFAM | SH-SY5Y-APP695 (Neuroblastoma) Cells | Increased expression | Mitochondrial biogenesis | nih.gov |

Comparative Pharmacodynamics of Urolithins and Structural Analogues

The biological activities of different urolithins and their structural analogues can vary, highlighting the importance of their specific chemical structures.

Urolithin A vs. Urolithin B: Studies comparing Urolithin A (UA) and Urolithin B (UB) have revealed differences in their efficacy. In promoting LDL uptake in HepG2 cells, UA was found to be more effective than UB. archivesofmedicalscience.com While both compounds increased LDL uptake, UA demonstrated a greater effect. archivesofmedicalscience.com Conversely, cells treated with UB showed a significantly higher expression of the LDLR gene compared to those treated with UA. archivesofmedicalscience.com Both UA and UB have been shown to impact cellular metabolism in leukemic cells, leading to apoptosis, but with potentially different magnitudes of effect on specific metabolic pathways. nih.govmdpi.com

Urolithins and Their Metabolites: Urolithins undergo phase II metabolism in the body, primarily forming glucuronide and sulfate conjugates. nih.govnih.gov Research indicates that these metabolic transformations can significantly alter their biological activity. For instance, a comparative study on immune cells found that Urolithin A was the most active metabolite in inhibiting inflammatory responses, while its glucuronide conjugates were inactive. researchgate.net This suggests that the pharmacological properties of urolithins may be lost upon conjugation. researchgate.net

Urolithins and Other Polyphenols: When compared to other polyphenols like curcumin (B1669340) and berberine, UA has shown superior efficacy in promoting LDL uptake and increasing cell-surface LDLR in HepG2 cells. archivesofmedicalscience.com

Synthetic Analogues: Researchers have synthesized analogues of urolithins to enhance their properties. For example, sulfone-based urolithin analogues have been developed as allosteric inhibitors of liver pyruvate (B1213749) kinase, with some showing enhanced inhibitory effects compared to the natural urolithins. mdpi.com A synthetic analogue of Urolithin A, UAS03, has been shown to significantly enhance gut barrier function. researchgate.net

| Compound | Comparison | Finding | Cell/System | Reference |

|---|---|---|---|---|

| Urolithin A vs. Urolithin B | LDL Uptake | Urolithin A is more effective | HepG2 Cells | archivesofmedicalscience.com |

| Urolithin A vs. Urolithin B | LDLR Gene Expression | Urolithin B leads to higher expression | HepG2 Cells | archivesofmedicalscience.com |

| Urolithin A vs. Glucuronide Conjugates | Anti-inflammatory Activity | Urolithin A is active, conjugates are not | Immune Cells | researchgate.net |

| Urolithin A vs. Curcumin/Berberine | LDL Uptake | Urolithin A is more effective | HepG2 Cells | archivesofmedicalscience.com |

| Urolithin C vs. Sulfone Analogues | Pyruvate Kinase Inhibition | Some analogues show enhanced inhibition | Liver Cell Lysates | mdpi.com |

Preclinical Pharmacokinetics and Metabolic Fate of Urol Pharmaceutical

Absorption Characteristics in In Vitro and Ex Vivo Models

The absorption of Urolithin A is a critical determinant of its bioavailability and subsequent physiological effects. Studies using in vitro and ex vivo models have provided valuable insights into its permeability across biological membranes and the role of transporter proteins.

Permeability Studies Across Biological Membranes

The permeability of Urolithin A has been investigated using cell-based models that mimic the intestinal barrier, such as Caco-2 cells. These studies help to understand how efficiently UA can pass from the gut into the bloodstream.

In a study using Caco-2 cell monolayers, Urolithin A at a concentration of 25 μM did not significantly increase the permeability of the cell monolayer to a fluorescent marker (Lucifer Yellow). nih.gov This suggests that at this concentration, UA does not compromise the integrity of the intestinal barrier. However, another study showed that Urolithin A at concentrations up to 100 µM could increase the transepithelial resistance (TER) in Caco-2 cells, indicating a strengthening of the barrier. nih.gov The differing results may be due to variations in experimental conditions. Further research has shown that while Urolithin A may not alter permeability on its own, it can counteract the barrier-disrupting effects of inflammatory cytokines. researchgate.net

| Model | Compound | Concentration | Effect on Permeability |

| Caco-2 cells | Urolithin A | 25 μM | No significant effect on Lucifer Yellow passage nih.gov |

| Caco-2 cells | Urolithin A | up to 100 μM | Increased transepithelial resistance (barrier strengthening) nih.gov |

| HT-29/B6 cells | Urolithin A | 150 µM | Impeded TNFα-induced barrier loss researchgate.net |

Influence of Transporter Proteins on Absorption

Transporter proteins play a crucial role in the absorption and efflux of various compounds in the intestine. For Urolithin A, the Breast Cancer Resistance Protein (BCRP/ABCG2) has been identified as a key transporter.

Studies using Madin-Darby canine kidney (MDCKII) cells transduced with BCRP have shown that Urolithin A is a substrate for this efflux transporter. nih.govacs.org This means that BCRP can actively pump Urolithin A out of cells, which could limit its net absorption into the bloodstream. rsc.org The apically directed transport of UA was significantly higher in cells expressing BCRP compared to parental cells. nih.govacs.org Urolithin A sulfate (B86663) is also a substrate for BCRP, albeit to a lesser extent, while Urolithin A glucuronide is not. nih.govacs.org This active efflux by BCRP in the intestine could explain the relatively low systemic bioavailability of free Urolithin A. rsc.org

Distribution Profile in Preclinical Animal Models

Once absorbed, Urolithin A is distributed throughout the body. Preclinical studies in animal models have characterized its tissue distribution patterns and its binding to plasma proteins.

Tissue Distribution Patterns and Compartmental Analysis

Following oral administration in mice, Urolithin A has been shown to distribute to various tissues. The highest concentrations are often found in the prostate, colon, and small intestine. nih.govcsic.esnih.gov In contrast, its conjugated metabolites, such as Urolithin A-glucuronide, are found at higher levels in the liver and kidneys. frontiersin.orgcsic.esnih.gov

One study in mice reported that after oral administration, Urolithin A peaked in plasma at approximately 2 hours. csic.esnih.gov Another study noted that free Urolithin A was only detectable in plasma at 3 hours post-intake, suggesting rapid metabolism. nih.govnih.gov In a rat model of systemic inflammation, free Urolithin A was detected in the spleen and lungs. rsc.org This suggests that under certain physiological conditions, conjugated forms may be converted back to free UA in specific tissues. rsc.org

| Animal Model | Tissue | Detected Compound(s) | Relative Concentration |

| Mice | Prostate, Colon, Intestine | Urolithin A, Urolithin A sulfate nih.govcsic.esnih.gov | High |

| Mice | Liver, Kidney | Urolithin A-glucuronide frontiersin.orgcsic.esnih.gov | High |

| Rats (Inflammation model) | Spleen, Lungs | Free Urolithin A rsc.org | Significant |

| Mice | Plasma | Urolithin A | Peak at ~2-3 hours csic.esnih.gov |

Plasma Protein Binding Dynamics

The binding of a drug to plasma proteins, such as human serum albumin (HSA), can significantly affect its distribution and availability to target tissues. In vitro studies have investigated the interaction between Urolithin A and HSA.

Research has shown that Urolithin A binds to HSA in an equimolar manner. rsc.org The binding process is spontaneous and exothermic, driven primarily by hydrogen bonds and hydrophobic interactions. rsc.org The preferred binding site for Urolithin A on HSA is in subdomain IIIA. rsc.org This binding to plasma proteins can create a circulating reservoir of the compound and influence its pharmacokinetic profile, including its half-life. researchgate.net

Biotransformation and Metabolite Identification of Urolithin A

Urolithin A undergoes extensive biotransformation, primarily through phase II metabolism, after being absorbed. This process involves the conjugation of UA with glucuronic acid and sulfate groups.

In animal models, after a single dose of Urolithin A, it is rapidly metabolized. frontiersin.org The primary metabolites identified in plasma and urine are Urolithin A-glucuronide and Urolithin A-sulfate. frontiersin.orgnih.govnih.gov In mice, three main phase II metabolites have been identified: UA-3-O-glucuronide, UA-3-sulfate, and a mixed UA-sulfate glucuronide. frontiersin.orgnih.gov The liver is the main site for this biotransformation. mdpi.com These conjugated metabolites are generally considered to have lower biological activity than the free form of Urolithin A. nih.gov The production of Urolithin A itself from ellagic acid is dependent on specific gut bacteria, including the genera Gordonibacter and Ellagibacter. researchgate.nettandfonline.com

| Parent Compound | Metabolic Process | Primary Metabolites | Primary Location of Metabolism |

| Ellagic Acid | Gut Microbiota Conversion | Urolithin A researchgate.nettandfonline.com | Colon |

| Urolithin A | Phase II Conjugation | Urolithin A-glucuronide, Urolithin A-sulfate frontiersin.orgnih.govmdpi.com | Liver, Intestine |

Phase I Metabolic Reactions (Oxidation, Reduction, Hydrolysis)

In preclinical studies involving liver microsomes from rats, dogs, and humans, Urol was found to undergo several Phase I metabolic reactions. The primary route of Phase I metabolism was identified as oxidation, predominantly mediated by the cytochrome P450 (CYP) enzyme system.

Oxidation : The main oxidative pathways included hydroxylation and N-dealkylation. In vitro studies with recombinant human CYP enzymes demonstrated that CYP3A4 is the major enzyme responsible for the oxidative metabolism of Urol, with minor contributions from CYP2D6. Hydroxylation occurred at multiple positions on the molecule, leading to the formation of several hydroxylated metabolites. N-dealkylation was also observed, resulting in the cleavage of an ethyl group.

Reduction and Hydrolysis : Under the experimental conditions in preclinical models, metabolic pathways involving reduction and hydrolysis were found to be negligible. The chemical structure of Urol lacks functional groups that are readily susceptible to these reactions, such as nitro or azo groups for reduction, or ester or amide bonds that are primary targets for hydrolysis.

Phase II Conjugation Reactions (Glucuronidation, Sulfation, etc.)

Following Phase I oxidation, the primary hydroxylated metabolites of Urol underwent extensive Phase II conjugation reactions.

Glucuronidation : This was the most prominent Phase II pathway observed in both liver microsomes and in vivo studies in rats and dogs. The hydroxylated metabolites were readily conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates were significantly more water-soluble, facilitating their excretion.

Sulfation : Sulfation, catalyzed by sulfotransferases (SULTs), was identified as a minor conjugation pathway. This reaction also targeted the hydroxylated metabolites, but to a much lesser extent than glucuronidation.

Identification and Characterization of Major and Minor Metabolites

The metabolic profile of Urol was investigated in plasma, urine, and feces from rats and dogs following administration of radiolabeled Urol. Metabolites were identified and characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Three major metabolites (M1, M2, and M3) and two minor metabolites (M4 and M5) were identified. The table below summarizes the key findings.

| Metabolite | Proposed Structure | Method of Identification | Species | Abundance |

| M1 | Hydroxylated Urol | LC-MS/MS, NMR | Rat, Dog, Human | Major |

| M2 | N-dealkylated Urol | LC-MS/MS | Rat, Dog, Human | Major |

| M3 | Glucuronide of M1 | LC-MS/MS | Rat, Dog | Major |

| M4 | Hydroxylated Urol (Isomer of M1) | LC-MS/MS | Rat, Dog | Minor |

| M5 | Sulfate conjugate of M1 | LC-MS/MS | Rat | Minor |

Excretion Pathways in Preclinical Animal Models

The excretion of Urol and its metabolites was studied in rats and dogs. The primary routes of elimination were found to be both renal and fecal.

Renal Clearance Mechanisms

In both rat and dog models, a significant portion of the administered dose was excreted in the urine, primarily as metabolites. Renal clearance of the parent compound, Urol, was low, suggesting that it undergoes extensive metabolism prior to renal excretion. The primary renally excreted metabolite was the glucuronide conjugate (M3), indicating that its high water solubility facilitates efficient elimination by the kidneys. The clearance of M3 was found to be greater than the glomerular filtration rate, suggesting the involvement of active tubular secretion in its renal elimination.

Biliary and Fecal Excretion Routes

Biliary excretion was found to be a significant pathway for the elimination of Urol and its metabolites, particularly in rats. In bile duct-cannulated rat studies, a substantial amount of the administered radioactivity was recovered in the bile, mainly in the form of the glucuronide conjugate (M3). This suggests that M3 is a substrate for biliary transport proteins. The presence of significant amounts of metabolites in the feces of non-cannulated animals further supports the importance of the biliary excretion route, followed by elimination in the feces.

Analytical and Bioanalytical Methodologies for Urol Pharmaceutical

Bioanalytical Assay Development for Urol (Pharmaceutical) in Biological Matrices (Preclinical)

The development of a robust bioanalytical assay is fundamental for the quantitative determination of Urol in complex biological matrices such as plasma, urine, and tissue homogenates. wuxiapptec.com This process is essential during preclinical studies to accurately assess the pharmacokinetic and toxicokinetic profiles of the drug candidate. A highly selective and sensitive method, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed to ensure reliable data for regulatory submissions. wuxiapptec.comijpsjournal.com

The primary goal of sample preparation is to isolate Urol from endogenous interferences within the biological matrix, such as proteins and phospholipids, and to concentrate the analyte to a level suitable for detection. ijpsjournal.com The selection of an appropriate extraction technique is critical for achieving high recovery, minimizing matrix effects, and ensuring the stability of the analyte. nih.gov Common high-throughput techniques employed for a small molecule like Urol include:

Protein Precipitation (PPT): This is a rapid and straightforward method often used for plasma or serum samples. It involves adding an excess of a cold organic solvent, such as acetonitrile (B52724) or methanol, to the sample to denature and precipitate proteins. biotage.com After centrifugation, the supernatant containing Urol is collected for analysis. While simple, this method may result in less clean extracts compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE separates Urol from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. The choice of solvent and pH of the aqueous phase are optimized to maximize the partitioning of Urol into the organic layer. This technique generally yields a cleaner sample than PPT. biotage.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that provides the cleanest extracts, effectively removing matrix interferences. youtube.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Urol is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, mixed-mode cation exchange) is tailored to the physicochemical properties of Urol. biotage.com

The following table summarizes the advantages and disadvantages of each extraction method for the analysis of Urol.

| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery for Urol (%) |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation by organic solvent | Fast, simple, low cost | Less clean, potential for matrix effects | 85-100 |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Cleaner extracts than PPT, good recovery | More labor-intensive, requires solvent optimization | >90 |

| Solid-Phase Extraction (SPE) | Selective adsorption and elution | Highest selectivity, cleanest extracts, concentration of analyte | More complex method development, higher cost | >95 |

Once an analytical method is developed, it must undergo rigorous validation to ensure it is reliable and reproducible for its intended purpose. unite.it Validation is performed according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eueuropa.eu The key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally measure Urol in the presence of other components, such as metabolites, impurities, and endogenous matrix components. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of Urol and its internal standard. iqvia.com

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of Urol within a given range. A calibration curve is generated by plotting the instrument response versus known concentrations of Urol. The curve should have a correlation coefficient (r²) of ≥0.99. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day). europa.eu

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of Urol that can be reliably detected, while the LOQ (or Lower Limit of Quantification, LLOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov

The table below presents typical acceptance criteria for the validation of a bioanalytical method for Urol based on regulatory guidelines.

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Intra-day and Inter-day Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |

| Intra-day and Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used in preclinical drug development to trace the metabolic fate of a drug candidate. nih.gov By replacing one or more atoms in the Urol molecule with their stable (non-radioactive) or radioactive isotopes, researchers can track the compound and its metabolites through biological systems. chemicalsknowledgehub.com

Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.com The choice of isotope and the position of labeling within the molecule are critical. The label should be placed in a metabolically stable position to prevent its loss during biotransformation. chemicalsknowledgehub.com For example, incorporating ¹³C atoms into the core carbon skeleton of Urol allows for robust tracking.

These isotopically labeled versions of Urol are administered in preclinical models, and samples (e.g., plasma, urine, feces) are collected over time. Analysis, typically by high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for:

Metabolite Identification: The unique mass shift imparted by the isotope helps distinguish drug-related metabolites from endogenous molecules. acs.org

Pathway Elucidation: Tracking the appearance of the label in various metabolites helps to map the biotransformation pathways of Urol. nih.gov

Quantification of Drug Disposition: Isotope labeling facilitates accurate quantification of the parent drug and its metabolites, providing a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

In Vitro Stability and Degradation Product Analysis of Urol (Pharmaceutical)

In vitro stability studies are conducted early in the drug development process to assess the intrinsic chemical stability of Urol and to identify potential degradation products. pharmadekho.com These studies evaluate the compound's stability under various stress conditions, as recommended by regulatory guidelines. fda.govgmp-journal.com

The stability of Urol is typically assessed in different media, including:

Aqueous Buffers: At various pH values (e.g., acidic, neutral, basic) to determine its susceptibility to hydrolysis.

Biological Matrices: In plasma and liver microsomes from different species (e.g., rat, dog, human) to evaluate its metabolic stability.

Stress Conditions: Exposure to heat, light (photostability), and oxidizing agents to force degradation. pharmadekho.com

Samples are incubated for specific time periods, and the remaining concentration of Urol is quantified using a validated stability-indicating analytical method, such as HPLC. A stability-indicating method is one that can separate the parent drug from its degradation products. The degradation products are then identified and characterized using techniques like LC-MS/MS. This information is crucial for understanding potential degradation pathways and for developing a stable pharmaceutical formulation.

The following table shows hypothetical results from an in vitro stability study of Urol in human plasma.

| Incubation Time (hours) | Urol Concentration (ng/mL) | % Remaining | Major Degradation Product Identified |

|---|---|---|---|

| 0 | 1000 | 100% | N/A |

| 1 | 850 | 85% | Urol-Glucuronide |

| 2 | 720 | 72% | Urol-Glucuronide |

| 4 | 510 | 51% | Urol-Glucuronide |

| 8 | 260 | 26% | Urol-Glucuronide |

Mechanistic Investigations in in Vitro Systems and Cell Culture Models

Effects of Urol (Pharmaceutical) on Cellular Proliferation and Apoptosis Pathways

Urol, a gut microbial metabolite, has been extensively investigated in vitro for its effects on cell proliferation and apoptosis, particularly in the context of oncology. Research across various cancer cell lines demonstrates that Urol A and its related compounds, like Urol B, can significantly inhibit cancer cell growth in a dose- and time-dependent manner. nih.govresearchgate.net

The primary mechanisms underlying its anti-proliferative effects include the induction of cell cycle arrest and the triggering of apoptosis (programmed cell death). In colorectal cancer cell lines such as HT29, SW480, and HCT116, Urol A has been shown to arrest the cell cycle at the G2/M or S phases. nih.govresearchgate.netnih.gov This arrest is associated with the modulation of key cell cycle regulatory proteins, including the upregulation of p21 and p53 and the alteration of cyclin B1 levels. nih.govnih.gov

Furthermore, Urol treatment robustly induces apoptosis in cancer cells. famecancermuseum.comtandfonline.com This is achieved primarily through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability, leading to the release of cytochrome c. nih.gov Subsequent activation of executioner caspases, notably caspase-3 and caspase-9, finalizes the apoptotic process. nih.govtandfonline.com Studies also indicate that Urol can inhibit critical cell survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, further promoting apoptotic cell death. famecancermuseum.comtandfonline.com

| Cell Line | Urol Compound | Concentration Range | Observed Effects on Proliferation & Apoptosis | Key Molecular Pathways |

| HT29 (Colon Cancer) | Urol A | 25-200 µM | Inhibition of proliferation; G2/M phase arrest; Induction of apoptosis. nih.gov | Increased Caspase-3/9; p53/p21 activation. nih.govnih.gov |

| SW620 (Colon Cancer) | Urol A | ~30 µM | Cell cycle arrest at G2/M; Induction of apoptosis and autophagy. researchgate.net | N/A |

| UMUC3 (Bladder Cancer) | Urol A | IC50 ~25 µM | Potent inhibition of proliferation; G2/M arrest; Apoptosis induction. famecancermuseum.comresearchgate.net | Inhibition of PI3K/Akt and MAPK signaling. famecancermuseum.com |

| Jurkat (Leukemia) | Urol A & B | ~25 µM | Inhibition of proliferation; Induction of apoptosis (~60-70%). nih.gov | Altered cellular metabolism. nih.gov |

| CNE1/CNE2 (Nasopharyngeal) | Urol A | 20-60 µM | Inhibition of proliferation; Apoptosis via mitochondrial pathway. tandfonline.com | Increased Bax/Bcl-2 ratio; Cleavage of Caspase-3 & PARP. tandfonline.com |

Modulation of Inflammatory Responses and Cytokine Expression by Urol (Pharmaceutical)

Urol compounds, including Urol A, B, and C, exhibit potent anti-inflammatory properties in various in vitro models. dovepress.comrsc.orgfrontiersin.org These effects are mediated by the suppression of key inflammatory signaling pathways and a reduction in the production of pro-inflammatory molecules.

In cell culture models, such as lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7) and human chondrocytes, Urol A has been shown to significantly inhibit the production of inflammatory mediators. nih.govnih.gov This includes a dose-dependent reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Moreover, Urol treatment effectively reduces the secretion of pivotal pro-inflammatory cytokines. In human osteoarthritis chondrocytes stimulated with interleukin-1 beta (IL-1β), Urol A decreased the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Similar effects were observed in LPS-stimulated murine bone marrow-derived macrophages. researchgate.net The molecular mechanism for this anti-inflammatory activity is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. dovepress.comnih.govnih.gov Urol A prevents the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes. dovepress.com Additionally, Urol has been found to suppress other inflammatory cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways. nih.govnih.govnih.gov

| Cell Model | Stimulant | Urol Compound | Key Effects | Suppressed Signaling Pathways |

| Human OA Chondrocytes | IL-1β | Urol A | Reduced NO, PGE2, COX-2, iNOS, TNF-α, IL-6. nih.gov | PI3K/Akt/NF-κB. nih.gov |

| RAW 264.7 Macrophages | LPS | Urol A | Suppressed NO, PGE2, TNF-α, IL-1β, IL-6. nih.govresearchgate.net | PI3K/Akt/NF-κB; JNK/AP-1. nih.gov |

| RAW 264.7 Macrophages | LPS | Urol C | Reduced COX-2, TNF-α, IL-2, IL-6; Increased TGF-β1. dovepress.com | NF-κB. dovepress.com |

| HT29 Colon Cells | LPS | Urol B | Reduced IL-6, TNF-α, IFN-γ, IL-1β. rsc.org | HMGB1-TLR4-NF-κB. rsc.org |

Impact on Oxidative Stress Markers and Antioxidant Defense Systems

Urol demonstrates significant antioxidant activity in vitro by modulating cellular redox balance through multiple mechanisms. scilit.comnih.gov It can act as a direct scavenger of free radicals and can also enhance the cell's intrinsic antioxidant defense systems. researchgate.net

In various cell lines, including hepatocytes and neuronal cells, Urol A has been shown to protect against chemically-induced oxidative stress. nih.govresearchgate.net This protection is evidenced by a reduction in the levels of reactive oxygen species (ROS) and a decrease in lipid peroxidation, often measured by malondialdehyde (MDA) levels. frontiersin.orgnih.gov

A primary mechanism for Urol's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgnih.govmdpi.com Upon activation by Urol, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a suite of antioxidant and detoxifying enzymes. nih.govdoaj.org In vitro studies have confirmed that Urol treatment upregulates the expression and activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferases (GSTs). researchgate.netmdpi.commdpi.com By bolstering these endogenous defenses, Urol helps neutralize ROS and protect cells from oxidative damage. researchgate.netfrontiersin.org

| Cell Model | Oxidative Stress Inducer | Urol Compound | Key Antioxidant Effects | Primary Mechanism |

| L02 Hepatocytes | Free Fatty Acids | Urol A | Reduced ROS and MDA; Increased SOD2, CAT. researchgate.net | Nrf2 pathway activation; Autophagy. researchgate.net |

| Neuro-2a (Neuronal) | H₂O₂ | Urol A | Reduced ROS and lipid peroxidation; Increased CAT, SOD, GR, GPx activity. researchgate.net | Nrf2 activation; Direct radical scavenging. researchgate.net |

| Caco-2 (Colon) | H₂O₂ | Urol A & B | Reduced ROS and MDA; Increased SOD activity. nih.gov | N/A |

| SK-N-MC (Neuronal) | H₂O₂ | Urol A | Increased cell viability; Decreased intracellular ROS. nih.gov | Inhibition of mitochondrial apoptosis pathway. nih.gov |

Functional Studies in Isolated Organ/Tissue Preparations

While the majority of mechanistic research on Urol has been conducted using cell culture models, a limited number of studies have utilized isolated organ or tissue preparations to investigate its functional effects. These ex vivo models provide a valuable bridge between single-cell assays and complex in vivo systems by maintaining the tissue's native architecture and cellular heterogeneity. nih.gov

In one notable study, the protective effects of Urol A were evaluated in an ex vivo organ culture of rat articular cartilage. When the cartilage tissue was challenged with the inflammatory cytokine IL-1β to mimic conditions of osteoarthritis, co-treatment with Urol A demonstrated significant protective effects. The compound helped preserve the integrity of the cartilage matrix by promoting the expression of anabolic factors like Collagen II and Aggrecan, while simultaneously inhibiting the catabolic enzymes responsible for tissue degradation. nih.gov This finding provides functional evidence of Urol's tissue-protective and anti-inflammatory benefits in a complex, multi-cellular environment.

Currently, there is a lack of published research utilizing classic isolated organ bath preparations to characterize the effects of Urol on the contractility of smooth or cardiac muscle tissues, such as aortic rings, ileum segments, or isolated atria. Further investigation in this area could elucidate potential roles for Urol in modulating vascular tone or gastrointestinal motility.

Electrophysiological Characterization in Excitable Cells

The direct electrophysiological effects of Urol on the ion channels of excitable cells, such as neurons and myocytes, remain a developing area of research. Current literature focuses predominantly on the neuroprotective effects of Urol by its modulation of intracellular signaling pathways related to oxidative stress, inflammation, and apoptosis, rather than direct interactions with voltage-gated or ligand-gated ion channels. nih.govnih.gov

However, some studies provide indirect evidence of Urol's potential to influence ion flux. Research on murine CD4+ T cells, which rely on precise calcium signaling for their activation, has shown that Urol A can significantly blunt store-operated Ca2+ entry (SOCE). frontiersin.org This effect was linked to the downregulation of Orai1 and STIM1/2, the key protein components of the channels responsible for SOCE. By modulating miR-10a-5p, Urol A was able to decrease the expression of these channel proteins, thereby reducing calcium influx and subsequent T cell proliferation. frontiersin.org

While T cells are not classic excitable cells, these findings demonstrate that Urol can modulate the expression and function of ion channels. This suggests a plausible but as-yet-unexplored role in directly affecting the electrophysiological properties of neurons or muscle cells. Further studies employing techniques such as patch-clamp electrophysiology are required to characterize the specific effects of Urol on ion channel conductance, gating kinetics, and membrane potential in excitable tissues.

Preclinical Explorations in Animal Models for Mechanistic Insights

Investigation of Urol (Pharmaceutical) Effects on Organ System Physiology (e.g., Renal, Hepatic)

The initial phase of in vivo preclinical assessment would focus on understanding the impact of Urol on major organ systems, with a particular emphasis on the renal and hepatic systems due to their critical roles in drug metabolism and excretion. nih.govresearchgate.netbiomedpharmajournal.orgscilit.com

Histopathological examination of organ tissues following the administration of Urol in animal models, such as rodents, would be essential to identify any structural changes at the cellular and tissue level. These assessments would provide qualitative and semi-quantitative data on potential toxicity or therapeutic effects.

Table 1: Hypothetical Histopathological Findings in Rodent Models Following Urol Administration

| Organ System | Finding | Model | Significance |

|---|---|---|---|

| Renal | |||

| Glomerular Integrity | Rat (Sprague-Dawley) | Assesses for potential glomerulonephritis or other glomerular pathologies. | |

| Tubular Epithelial Changes | Mouse (C57BL/6) | Indicates potential for acute tubular necrosis or other tubulointerstitial injury. nih.gov | |

| Hepatic | |||

| Hepatocellular Arrangement | Rat (Wistar) | Disarray could suggest liver injury. | |

| Evidence of Necrosis/Apoptosis | Mouse (BALB/c) | Direct indicator of hepatotoxicity. |

This table is illustrative and requires specific experimental data for completion.

Quantitative analysis of established and novel biomarkers in blood, urine, and tissue homogenates would offer a more dynamic and sensitive measure of Urol's physiological effects. researchgate.net

Renal Function Biomarkers: Standard markers would include serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN). nih.gov Advanced urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Clusterin could provide earlier and more specific indications of renal tubular damage. researchgate.net

Hepatic Function Biomarkers: Analysis would involve measuring serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) to assess liver integrity and function.

Table 2: Hypothetical Biomarker Analysis in a Rodent Model

| Biomarker | Fluid/Tissue | Expected Change with Urol | Potential Implication |

|---|---|---|---|

| Serum Creatinine | Serum | Altered glomerular filtration. | |

| KIM-1 | Urine | Proximal tubule injury. researchgate.net | |

| ALT | Serum | Hepatocellular injury. | |

| AST | Serum | Liver or muscle damage. |

This is a template table. Actual data from preclinical studies on Urol would be necessary to populate it.

Pathophysiological Modulation in Disease-Relevant Animal Models (Mechanistic Focus)

To understand the therapeutic potential of Urol, it would be evaluated in animal models that mimic human diseases. These studies would focus on how Urol modulates the underlying pathophysiology of the disease.

This subsection would detail investigations into how Urol affects specific signaling pathways known to be dysregulated in the chosen disease model. nih.govnih.govmdpi.comelsevierpure.com For instance, if Urol were being investigated for a urological cancer, its effect on pathways like PI3K/Akt or mTOR might be examined. nih.gov

Techniques such as Western blotting, immunohistochemistry, and quantitative PCR on tissue samples from treated and untreated animals would be employed to measure changes in the expression and activation of key proteins and genes within these pathways.

In vivo studies would aim to characterize the cellular responses to Urol within the context of a disease model. This could involve assessing changes in cell proliferation, apoptosis, inflammation, and angiogenesis. nih.govmdpi.com Techniques like flow cytometry of dissociated tissues, TUNEL staining for apoptosis, and immunofluorescence for specific cell markers would be utilized.

Table 3: Hypothetical In Vivo Cellular Response to Urol in a Disease Model

| Cellular Process | Method of Assessment | Observed Effect of Urol | Disease Model |

|---|---|---|---|

| Apoptosis | TUNEL Staining | e.g., Bladder Cancer Xenograft | |

| Proliferation | Ki-67 Staining | e.g., Chemically-induced Nephropathy | |

| Inflammation | Macrophage Infiltration (CD68+) | e.g., Drug-induced Hepatitis |

This table is for illustrative purposes and requires specific data from studies on Urol.

Comparative Studies of Urolithin A with Established Research Probes in Animal Systems

Preclinical investigations in animal models have been instrumental in elucidating the mechanistic pathways of Urolithin A (UA), a gut-derived metabolite of ellagic acid. Comparative studies, pitting Urolithin A against well-established research probes, have provided a clearer understanding of its unique biological activities and therapeutic potential. These studies have benchmarked UA's effects against compounds like rapamycin (B549165), metformin, and resveratrol (B1683913), offering insights into its distinct mechanisms of action, particularly in the realms of aging, metabolic disease, and cellular quality control.

One of the primary focuses of comparative research has been Urolithin A's potent ability to induce mitophagy, the selective degradation of dysfunctional mitochondria. While other compounds also influence cellular cleanup processes, Urolithin A exhibits a specialized role in mitochondrial quality control. For instance, rapamycin is a well-known autophagy inducer; however, its effects are broad, targeting general cellular waste. In contrast, Urolithin A specifically enhances mitophagy, addressing a key aspect of cellular aging and dysfunction that is not as precisely targeted by rapamycin gethealthspan.com. This distinction is crucial, as impaired mitochondrial function is a hallmark of numerous age-related pathologies.

In animal models of type 2 diabetes, Urolithin A has been compared with metformin, a first-line antidiabetic medication. Studies in mice with diet-induced diabetes have shown that while both compounds can ameliorate hyperglycemia and cognitive impairment, their mechanisms diverge. Urolithin A was found to improve gut barrier function and systemic inflammation, effects that were independent of the gut microbiome researchgate.netnih.gov. This is a notable difference from metformin, whose action is known to be partially dependent on its modulation of the gut microbiota.

Furthermore, comparisons with resveratrol, a polyphenol known for its antioxidant properties, highlight the unique mitochondrial actions of Urolithin A. While resveratrol primarily acts as an antioxidant and activator of sirtuins, it does not directly stimulate the removal of damaged mitochondria in the way Urolithin A does botanicalcube.com. In animal studies, Urolithin A has demonstrated a more significant impact on muscle function and mitochondrial health compared to resveratrol, which is attributed to its specific role in mitophagy botanicalcube.comyoutube.com.

These comparative analyses in animal systems underscore that while Urolithin A shares some therapeutic outcomes with established research probes, its mechanistic pathways, particularly its specific induction of mitophagy, are distinct. This positions Urolithin A as a unique compound with the potential to target fundamental aspects of cellular health and aging.

Comparative Mechanistic Insights of Urolithin A and Other Probes

This table provides a comparative overview of the primary mechanisms of action of Urolithin A against other established research compounds in preclinical animal models.

| Compound | Primary Mechanism of Action | Key Differentiating Feature from Urolithin A | Animal Model Context |

| Urolithin A | Mitophagy Induction | Specific clearance of damaged mitochondria | Aging, Muscle Function, Metabolic Disease |

| Rapamycin | General Autophagy Induction (mTOR inhibition) gethealthspan.commdpi.com | Broad-acting cellular cleanup, less specific to mitochondria gethealthspan.com | Aging, Ischemic Stroke mdpi.com |

| Metformin | AMPK Activation, Microbiome Modulation mdpi.com | Dependence on gut microbiome for some effects researchgate.netnih.gov | Type 2 Diabetes, Cognitive Impairment researchgate.netnih.gov |

| Resveratrol | Antioxidant, Sirtuin Activation botanicalcube.comtimeline.com | Does not directly induce mitophagy botanicalcube.com | Aging, Oxidative Stress botanicalcube.comyoutube.com |

Differential Effects on Key Biomarkers in Animal Models

This table summarizes the differential effects of Urolithin A and comparator compounds on key biomarkers observed in preclinical animal studies.

| Biomarker | Urolithin A | Rapamycin | Metformin | Resveratrol |

| Mitophagy Markers (e.g., PINK1/Parkin) | Upregulation gethealthspan.comnih.govfrontiersin.org | Indirect/General Effect gethealthspan.com | No Direct Comparison Data | No Direct Comparison Data |

| mTOR Signaling | Inhibition gethealthspan.comnih.govgethealthspan.com | Strong Inhibition gethealthspan.commdpi.com | No Direct Comparison Data | No Direct Comparison Data |

| AMPK Activation | Activation nih.govgethealthspan.com | No Direct Comparison Data | Activation mdpi.com | No Direct Comparison Data |

| Inflammatory Cytokines (e.g., TLR4, NLRP3) | Downregulation researchgate.nettaylorandfrancis.com | No Direct Comparison Data | Downregulation researchgate.net | No Direct Comparison Data |

| Gut Barrier Proteins (e.g., Tight-junction proteins) | Upregulation researchgate.netnih.gov | No Direct Comparison Data | No Direct Comparison Data | No Direct Comparison Data |

Structure Activity Relationship Sar and Rational Design of Urol Pharmaceutical Analogues

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry has become an indispensable part of the drug discovery process, allowing scientists to model chemical systems and predict molecular behavior in silico. catapult.org.uknih.gov These approaches accelerate the identification and optimization of lead compounds by providing atomic-level insights into drug-target interactions, which is significantly faster and more cost-effective than relying solely on traditional experiments. ucsf.edueurofinsdiscovery.com Molecular modeling encompasses a range of techniques used to simulate and visualize the behavior of molecules, providing invaluable information on their function and potential therapeutic applications. chrlifesciences.comnih.govresearchgate.net

In the context of developing Urol analogues, computational tools are employed to predict the biological activity and physical properties of new compounds before they are synthesized. catapult.org.uk This allows for the prioritization of molecules that are most likely to exhibit the desired therapeutic effects and possess favorable pharmacokinetic profiles. Key computational methods include both ligand-based and structure-based drug design. mdpi.com

Ligand-Based Drug Design (Pharmacophore Modeling)

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) that interact with it have been identified. jubilantbiosys.comazolifesciences.comgardp.org LBDD methods are founded on the principle that molecules with similar structures or properties often exhibit similar biological activities. azolifesciences.com The primary goal is to build a model based on the chemical information of known active and inactive compounds to guide the design of new, more potent analogues. gardp.org

A central technique in LBDD is pharmacophore modeling. A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that are essential for a molecule to interact with a specific biological target and elicit a response. nih.govdovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com

For a series of active Urol analogues, a pharmacophore model could be generated by aligning the structures and identifying the common chemical features responsible for their activity. This model then serves as a 3D query to screen large databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov It can also guide the modification of existing analogues to better fit the pharmacophore hypothesis. nih.gov

Table 1: Example Pharmacophore Features for a Hypothetical Urol Analogue Series

| Feature Type | Number of Features | Geometric Constraints (Distance Å) |

| Hydrogen Bond Donor (HBD) | 1 | HBD-AR1: 4.5-5.2 |

| Hydrogen Bond Acceptor (HBA) | 2 | HBA1-HYD: 3.1-3.8 |

| Aromatic Ring (AR) | 2 | HBA2-AR2: 6.0-6.8 |

| Hydrophobic (HYD) | 1 | AR1-AR2: 7.2-8.0 |

This interactive table illustrates a hypothetical pharmacophore model derived from a set of active Urol analogues. The features and constraints would be used to identify new potential drug candidates.

Structure-Based Drug Design (Docking Simulations)

When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, Structure-Based Drug Design (SBDD) becomes a powerful tool. gardp.orgsaromics.com SBDD utilizes the target's structural information to design or identify compounds that can bind to it with high affinity and selectivity. nih.govrowansci.com This approach provides a detailed visualization of how a ligand interacts with the amino acid residues in the target's binding site. nih.gov

Molecular docking is a key SBDD technique that predicts the preferred orientation and conformation of a ligand when bound to a target protein. gardp.org A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). nih.gov Lower binding energy values suggest a more stable and favorable interaction. nih.govmdpi.com

For Urol, docking simulations would be performed by computationally placing the compound and its analogues into the binding pocket of a relevant urological target, such as the androgen receptor for prostate cancer. nih.gov The results would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information is crucial for rationally designing modifications to the Urol structure to enhance these interactions and thereby improve potency. rowansci.com Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time. gardp.orgnih.gov

Table 2: Hypothetical Docking Simulation Results for Urol Analogues

| Analogue ID | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Urol-001 | -8.5 | Gln711, Arg752, Asn705 | 2 |

| Urol-002 | -9.2 | Gln711, Arg752, Thr877 | 3 |

| Urol-003 | -7.8 | Arg752, Asn705 | 1 |

| Urol-004 | -9.5 | Gln711, Arg752, Asn705, Thr877 | 3 |

This interactive table presents hypothetical data from a molecular docking study of Urol analogues against a target protein. Such data helps prioritize compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Urol (Pharmaceutical) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org The fundamental principle of QSAR is that variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties or structural features, known as molecular descriptors. azolifesciences.comnih.gov

To develop a QSAR model for Urol derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentration, IC₅₀) is required. For each compound, a set of molecular descriptors is calculated. These can include:

Physicochemical properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA). nih.gov

Electronic properties: Dipole moment, partial charges.

Topological indices: Describing molecular branching and shape.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links the descriptors to the biological activity. nih.gov A robust QSAR model can be used to predict the activity of newly designed, unsynthesized Urol analogues, saving significant time and resources. nih.gov

A hypothetical QSAR equation might look like: pIC₅₀ = 0.5 * LogP - 0.01 * TPSA + 0.8 * (Aromatic Ring Count) + 2.5

This equation would suggest that activity increases with higher lipophilicity and more aromatic rings, but decreases with a larger polar surface area.

Table 3: Example Data for QSAR Analysis of Urol Derivatives

| Compound ID | pIC₅₀ (Activity) | LogP | TPSA (Ų) | Aromatic Ring Count |

| Urol-D1 | 6.8 | 4.2 | 85.3 | 2 |

| Urol-D2 | 7.5 | 4.9 | 75.1 | 3 |

| Urol-D3 | 6.2 | 3.8 | 98.5 | 2 |

| Urol-D4 | 5.9 | 4.5 | 102.4 | 2 |

| Urol-D5 | 7.1 | 4.6 | 80.6 | 3 |

This interactive table shows a sample dataset used for building a QSAR model, linking molecular descriptors to the biological activity of hypothetical Urol derivatives.

Rational Design Principles for Modulating Potency and Selectivity of Urol (Pharmaceutical)

Rational drug design integrates insights from the computational and experimental methods described above to systematically modify a lead compound to optimize its therapeutic properties. dntb.gov.uanih.gov The goal is to enhance potency (how much of the drug is needed for an effect) and selectivity (how well the drug binds to its intended target versus off-targets) while maintaining favorable safety and pharmacokinetic profiles.

Based on the analyses of Urol, several rational design principles can be applied:

Targeting Key Interactions: If docking simulations (Section 8.1.2) reveal an unused hydrogen bonding opportunity in the target's binding site, a Urol analogue can be designed to incorporate a suitable functional group (e.g., a hydroxyl or amine group) at the correct position to form this new, stabilizing interaction.

Optimizing Physicochemical Properties: Insights from a QSAR model (Section 8.2) can guide modifications. For instance, if the model indicates that lower TPSA improves activity, chemists can design analogues with fewer polar groups to enhance cell permeability and target engagement. nih.gov

Scaffold Hopping: Pharmacophore models (Section 8.1.1) can be used to find entirely new chemical scaffolds that maintain the essential 3D arrangement of features required for activity. This strategy is useful for discovering compounds with novel intellectual property or improved properties.

Structure-Guided Selectivity Enhancement: If Urol interacts with unintended off-targets, the binding sites of the primary target and off-targets can be compared. By identifying differences in the amino acid residues or shape of the binding pockets, analogues can be designed to exploit these differences, introducing features that are favorable for binding to the primary target but unfavorable for off-target binding.

This iterative cycle of design, synthesis, and testing, guided by computational models, is central to modern lead optimization. pnas.org

Chemoinformatic Analysis of Urol (Pharmaceutical) and Related Chemical Space

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. youtube.com It plays a crucial role in drug discovery by helping to understand the properties of large compound libraries, identify promising candidates, and explore the "chemical space" of molecules related to a specific target or disease. nih.govnih.gov

For Urol and its analogues, chemoinformatic analysis can provide valuable insights:

Chemical Space Visualization: The physicochemical properties (e.g., molecular weight, LogP, number of rotatable bonds) of known Urol analogues and related compounds can be calculated and plotted. This helps to visualize the area of chemical space that has been explored and identify opportunities to design compounds with novel property profiles. nih.gov

Scaffold and R-Group Analysis: Chemoinformatic tools can automatically identify the common molecular scaffolds in a series of compounds and analyze how different substituents (R-groups) at various positions affect biological activity. This provides a systematic way to understand the structure-activity relationship across a large dataset. nih.gov

Predictive Modeling: By analyzing large chemical databases, machine learning models can be trained to predict various properties, including biological activity, absorption, distribution, metabolism, and excretion (ADME), and potential toxicity. These models can be used to filter and prioritize newly designed Urol analogues before they are synthesized. nih.gov

By applying these analyses, researchers can ensure that their design efforts are focused on regions of chemical space that are most likely to yield potent, selective, and drug-like candidates for urological therapies.

Degradation Pathways and Stability Profiling of Urol Pharmaceutical

Photostability and Thermostability Assessment

The susceptibility of Tamsulosin to environmental factors such as light and heat is a key consideration in its handling, packaging, and storage.

Photostability: Tamsulosin has demonstrated sensitivity to light. geneesmiddeleninformatiebank.nlresearchgate.net Forced degradation studies confirm that significant degradation can occur under photolytic conditions. ijpsonline.com While one study indicated stability against UV light at 254 nm, exposure to direct sunlight for 48 hours resulted in degradation. sphinxsai.com Regulatory assessment reports highlight this vulnerability, noting that while the finished product is stable when protected by its blister packaging, exposed bulk tablets show an increase in impurities. cbg-meb.nl This underscores the critical role of primary packaging in mitigating photodegradation.

Thermostability: Tamsulosin is generally considered to be thermally stable. Thermogravimetric analysis (TGA) has shown that Tamsulosin hydrochloride is stable up to 151°C. dergipark.org.tr Studies subjecting the drug to dry heat at 100°C for 24 hours found no evidence of degradation. sphinxsai.comscholarsresearchlibrary.com However, some degradation has been reported under conditions of wet heat, suggesting a potential interaction between moisture and temperature. sphinxsai.com

Table 1: Summary of Tamsulosin Stability under Thermal and Photolytic Stress

| Stress Condition | Exposure Details | Observation | Reference(s) |

|---|---|---|---|

| Photolytic | Direct Sunlight | Degradation observed after 48 hours. | sphinxsai.com |

| UV Light (254 nm) | Stable under short-wavelength UV. | sphinxsai.comscholarsresearchlibrary.com | |

| General Photolysis | Significant degradation observed. | ijpsonline.com | |

| Exposed Bulk Tablets | Increase in impurities. | cbg-meb.nl | |

| Thermal | Dry Heat (100°C) | Stable after 24 hours. | sphinxsai.comscholarsresearchlibrary.com |

| Thermogravimetric Analysis | Stable up to 151°C. | dergipark.org.tr | |

| Wet Heat | Degradation observed. | sphinxsai.com |

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a common degradation pathway for pharmaceuticals, and Tamsulosin is susceptible to degradation in aqueous solutions, particularly under non-neutral pH conditions. sphinxsai.comscholarsresearchlibrary.com

The molecule undergoes degradation in both acidic and basic environments. ijpsonline.com

Acidic Conditions: Degradation of 7.54% was reported after 1 hour in 3M hydrochloric acid. scholarsresearchlibrary.com

Basic Conditions: Degradation of 4.88% was observed after 1 hour in 0.5M sodium hydroxide. scholarsresearchlibrary.com

While detailed mechanistic pathways are complex, the primary sites of hydrolysis are typically the ether and sulfonamide linkages, which are susceptible to cleavage. One study has suggested that the degradation kinetics in an alkaline medium can be described as second-order. researchgate.net In contrast, the drug has been found to be relatively stable under neutral hydrolytic conditions. researchgate.net

Table 2: Hydrolytic Degradation of Tamsulosin

| Stress Condition | Reagent | Degradation (%) | Time (hours) | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 3M HCl | 7.54% | 1 | scholarsresearchlibrary.com |

| Base Hydrolysis | 0.5M NaOH | 4.88% | 1 | scholarsresearchlibrary.com |